molecular formula C21H12Br2Cl2N2 B10915511 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B10915511
M. Wt: 523.0 g/mol
InChI Key: PSAMGVSQNBZBRG-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted with bromine and chlorine atoms.

    Substitution Reactions: The introduction of bromine and chlorine substituents on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Bromination and chlorination are typically carried out using bromine (Br2) and chlorine (Cl2) or their respective reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenyl substituents.

    Reduction: Reduction reactions can target the halogen substituents, potentially leading to dehalogenation.

    Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or phenyl substituents.

    Reduction: Dehalogenated products or reduced pyrazole derivatives.

    Substitution: Products with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with biological targets.

Medicine

While specific medical applications of this compound are not well-documented, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound could potentially be explored for similar activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole would depend on its specific application. In general, the presence of halogen atoms can influence the compound’s reactivity and interactions with other molecules. The pyrazole ring can participate in various chemical reactions, and the halogen substituents can modulate these interactions by affecting the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks bromine atoms.

    3,5-bis(4-bromophenyl)-4-bromo-1-(4-bromophenyl)-1H-pyrazole: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine atoms in 3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrazole can result in distinct chemical properties and reactivity compared to its analogs. This can make it particularly useful in specific chemical reactions or applications where the presence of both bromine and chlorine is advantageous.

Properties

Molecular Formula

C21H12Br2Cl2N2

Molecular Weight

523.0 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(4-chlorophenyl)pyrazole

InChI

InChI=1S/C21H12Br2Cl2N2/c22-15-5-1-13(2-6-15)20-19(25)21(14-3-7-16(23)8-4-14)27(26-20)18-11-9-17(24)10-12-18/h1-12H

InChI Key

PSAMGVSQNBZBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)Cl)Br

Origin of Product

United States

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